molecular formula C16H15N5O2 B1623389 Trizoxime CAS No. 35710-57-7

Trizoxime

Cat. No.: B1623389
CAS No.: 35710-57-7
M. Wt: 309.32 g/mol
InChI Key: QILQFILVKAOEAQ-UHFFFAOYSA-N
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Description

TRIZOXIME is a chemical compound with the molecular formula C16H15N5O2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields

Properties

CAS No.

35710-57-7

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

5-benzyl-4-hydroxy-N-oxo-1,2-dihydro-1,2,5-benzotriazepine-3-carboximidamide

InChI

InChI=1S/C16H15N5O2/c17-15(20-23)14-16(22)21(10-11-6-2-1-3-7-11)13-9-5-4-8-12(13)18-19-14/h1-9,17-19,22H,10H2

InChI Key

QILQFILVKAOEAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3NNC(=C2O)C(=N)N=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3NNC(=C2O)C(=N)N=O

Origin of Product

United States

Preparation Methods

The synthesis of TRIZOXIME involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of diphenyl phosphorazidate (DPPA) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to transform hydroxyl groups into azides . This method is efficient and widely used in the preparation of this compound and its analogues.

Chemical Reactions Analysis

TRIZOXIME undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur trioxide, which is a reagent in sulfonation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TRIZOXIME has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its effects on apoptosis and pyroptosis . In industry, it is used in the production of high-quality 2-DE profiles for dinoflagellate samples .

Mechanism of Action

The mechanism of action of TRIZOXIME involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and pyroptosis in certain cellular models . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key signaling molecules and pathways involved in cell death and survival.

Comparison with Similar Compounds

TRIZOXIME can be compared with other similar compounds, such as arsenic trioxide, which is used in the treatment of acute promyelocytic leukemia . While both compounds have similar applications in inducing apoptosis, this compound is unique in its specific molecular structure and the pathways it targets. Other similar compounds include various triazole-based oligomers and polymers .

Biological Activity

Trizoxime is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound belongs to the family of oxime compounds, which are characterized by the presence of a hydroxylamine functional group. The specific structural features of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.

  • Enzyme Inhibition : this compound exhibits inhibitory effects on certain enzymes that are crucial for cellular processes. For instance, it has shown inhibitory activity against various kinases involved in cancer cell proliferation.
  • Cell Cycle Regulation : The compound may influence cell cycle progression, leading to reduced proliferation of cancer cells.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that it possesses significant antibacterial activity.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)
A549 (Lung Cancer)10.5
MCF-7 (Breast Cancer)8.2
HeLa (Cervical Cancer)12.0

These values indicate that this compound is particularly effective against breast and lung cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers investigated the effects of this compound on A549 and MCF-7 cell lines. The results indicated that this compound significantly inhibited cell growth, leading to apoptosis in treated cells. Western blot analyses revealed alterations in protein expression associated with apoptosis pathways, including increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against clinical isolates of Escherichia coli. The compound was tested using disk diffusion methods and showed promising results, with zones of inhibition comparable to standard antibiotics . This study highlights the potential application of this compound in treating infections caused by resistant bacterial strains.

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